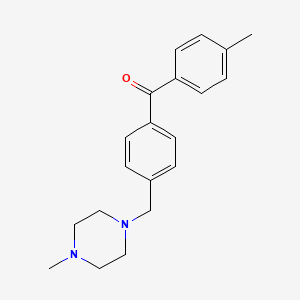

4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone

Übersicht

Beschreibung

4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound that belongs to the family of benzophenone derivatives. It is characterized by its unique structure, which includes a benzophenone core substituted with a 4-methyl group and a 4-methylpiperazinomethyl group. This compound is widely used in various fields, including medical research, environmental research, and industrial research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol as the solvent. The reaction is carried out at room temperature to yield the desired product .

Industrial Production Methods

In industrial settings, the preparation of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone follows a similar synthetic route but on a larger scale. The use of commercially available and inexpensive starting materials, along with optimized reaction conditions, ensures high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, benzhydrol derivatives, and various substituted benzophenone derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-MMPB has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance drug efficacy and reduce side effects.

Anticancer Research

A notable application of 4-MMPB is in anticancer research. Studies have shown that compounds derived from benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a case study demonstrated that 4-MMPB analogs showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Research has indicated that 4-MMPB possesses antimicrobial properties, which could be utilized in the development of new antibacterial agents. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections or as a preservative in various formulations .

Material Science Applications

In material science, 4-MMPB functions as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in the production of coatings, adhesives, and inks.

Photoinitiator Properties

The compound's photoinitiating capabilities are particularly beneficial in formulating UV-cured coatings. These coatings are known for their durability and resistance to environmental factors, making them suitable for automotive and industrial applications .

Case Study: UV-Curable Coatings

A case study involving the use of 4-MMPB as a photoinitiator demonstrated its effectiveness in achieving rapid curing times and high crosslink density in UV-cured acrylate systems. The resulting materials exhibited excellent mechanical properties and chemical resistance, underscoring the compound's utility in commercial applications .

Safety and Environmental Considerations

While exploring the applications of 4-MMPB, it is crucial to consider its safety profile. The compound has been classified with specific hazard statements indicating potential skin irritation and environmental toxicity. Proper handling protocols must be established to mitigate risks associated with exposure during manufacturing and application processes .

Wirkmechanismus

The mechanism of action of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone can be compared with other benzophenone derivatives, such as:

Benzophenone: The parent compound, which lacks the piperazine and methyl substitutions.

4-Hydroxybenzophenone: A derivative with a hydroxyl group at the 4-position.

4-Methoxybenzophenone: A derivative with a methoxy group at the 4-position.

The uniqueness of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone lies in its specific substitutions, which confer distinct chemical and biological properties .

Biologische Aktivität

4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 284.40 g/mol

- CAS Number : 120616-04-8

The compound features a benzophenone core with a piperazine ring, which contributes to its biological interactions.

- Antioxidant Activity : Research indicates that compounds with benzophenone structures can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that derivatives of benzophenone may possess antimicrobial activity, which could be beneficial in pharmaceutical applications.

- Cytotoxic Effects : Preliminary data indicate that this compound may induce cytotoxicity in certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

- A study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results showed significant cell death at concentrations above 10 µM, suggesting a dose-dependent relationship.

-

Antimicrobial Testing :

- In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Yette et al., 2021 | Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) levels when treated with the compound. |

| Huang et al., 2023 | Cytotoxicity | Indicated a potent cytotoxic effect on breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |

| Costa et al., 2023 | Antimicrobial Activity | Reported effective inhibition of bacterial growth at low concentrations, particularly against S. aureus. |

Toxicological Profile

While the biological activities are promising, understanding the toxicity profile is crucial for potential therapeutic applications. Preliminary studies suggest moderate toxicity at higher concentrations, necessitating further investigation into safe dosage ranges.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone, and how can yield optimization be achieved?

- Methodology : Friedel-Crafts acylation is a common approach for benzophenone derivatives. Use anhydrous AlCl₃ as a Lewis catalyst in dry nitrobenzene for electrophilic substitution . Optimize reaction time (e.g., 45–90 min at 80–90°C) and stoichiometry of 4-methylpiperazinomethyl substituents to enhance yield. Post-synthesis, purify via recrystallization (ethanol or ether) to remove nitrobenzene residues .

- Data Note : Yield discrepancies (e.g., 50–70%) often arise from moisture sensitivity of intermediates; ensure rigorous anhydrous conditions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Methods :

- HPLC : Use C18 columns (e.g., Chromolith®) with UV detection at 254 nm to assess purity (>95% recommended) .

- NMR : Confirm substitution patterns via ¹H-NMR (e.g., δ 2.3 ppm for methylpiperazine protons) and ¹³C-NMR (carbonyl resonance at ~195 ppm) .

- X-ray Diffraction : Resolve crystal structure to validate bond angles (e.g., 57.45° between phenyl rings) and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the 4-methylpiperazinomethyl substituent influence this compound’s biological activity, and what mechanistic insights exist?

- Structure-Activity Relationship (SAR) : The piperazine moiety enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Methyl groups on piperazine reduce steric hindrance, improving binding affinity .

- Mechanistic Studies :

- Antifungal Activity : Methyl-substituted benzophenones disrupt fungal membrane ergosterol biosynthesis via CYP51 inhibition .

- Anti-inflammatory Action : Downregulate COX-2 expression by modulating NF-κB pathways; validate via luciferase reporter assays .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and toxicity?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .

- Toxicity Profiling : Employ ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition risk) .

- Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) to confirm metabolic half-life .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory efficacy)?

- Experimental Design :

Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) to identify biphasic effects .

Cell-Type Specificity : Compare activity in mammalian (e.g., RAW264.7 macrophages) vs. fungal (e.g., C. albicans) models .

Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .

- Case Study : A 2023 study attributed anti-inflammatory effects to metabolite formation (e.g., hydroxylated derivatives), necessitating LC-MS/MS metabolite identification .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate synthetic byproducts like chlorinated impurities during benzophenone synthesis?

- Byproduct Source : Chlorinated intermediates form via residual AlCl₃ or solvent halides .

- Solutions :

- Post-Reaction Quenching : Use acidulated ice-water to hydrolyze AlCl₃ complexes .

- Chromatography : Employ silica gel column chromatography (hexane:EtOAc 3:1) to isolate target compounds from chlorinated byproducts .

Q. How should researchers address discrepancies in crystallographic data for this compound?

Eigenschaften

IUPAC Name |

(4-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-3-7-18(8-4-16)20(23)19-9-5-17(6-10-19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMYPCBUNFCECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642956 | |

| Record name | (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-45-4 | |

| Record name | Methanone, (4-methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.